molecular formula C11H18N4O3 B2528903 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 924846-85-5

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2528903
CAS-Nummer: 924846-85-5
Molekulargewicht: 254.29
InChI-Schlüssel: ADIKOWUNGYQAEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative with a morpholine-containing side chain. Its molecular formula is C₁₁H₁₈N₄O₃, and it has a molecular weight of 254.29 g/mol (CAS: 924846-85-5) . The compound features:

  • A pyrimidine-2,4-dione core with an amino group at position 4.

This structural motif is significant in medicinal chemistry, as pyrimidine-2,4-dione derivatives are known for antiviral, anticancer, and enzyme-inhibitory activities .

Eigenschaften

IUPAC Name

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIKOWUNGYQAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the morpholinylpropyl side chain. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Alkylation at the Pyrimidine Nitrogen

The morpholinopropyl side chain is introduced via alkylation reactions using 3-morpholin-4-ylpropyl halides or tosylates. For example:

text
Pyrimidine-dione precursor + 3-morpholin-4-ylpropyl bromide → Target compound

Conditions :

  • Base: K₂CO₃ or DIPEA in polar aprotic solvents (DMF, DMSO)

  • Temperature: 25–80°C for 8–24 hours

Key findings :

  • Alkylation efficiency depends on steric hindrance at the nitrogen site.

  • Yields range from 45–72% for similar pyrimidine derivatives .

Acylation of the Amino Group

The primary amino group undergoes acetylation or benzoylation :

text
6-Amino derivative + Acetic anhydride → N-Acetylated product

Conditions :

  • Reagents: Ac₂O, benzoyl chloride, or sulfonic acid derivatives

  • Catalyst: Pyridine or DMAP

  • Temperature: Reflux in THF or CH₂Cl₂ for 2–6 hours

Notable results :

  • Acetylation typically achieves >85% conversion .

  • Bulkier acyl groups (e.g., benzoyl) require prolonged reaction times .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

text
6-Amino derivative + RCHO → Imine product

Conditions :

  • Solvent: Ethanol or methanol

  • Acid catalysis (e.g., glacial acetic acid)

  • Room temperature or reflux

Applications :

  • Used to synthesize hydrazone derivatives for biological screening .

Functionalization of the Morpholine Ring

The morpholine moiety undergoes quaternization or oxidation :

Reaction TypeReagents/ConditionsProduct
Quaternization Methyl iodide, K₂CO₃, DMF, 50°C, 12hN-Methylmorpholinium derivative
Oxidation mCPBA, CH₂Cl₂, 0°C → RT, 6hMorpholine N-oxide

Challenges :

  • Over-oxidation risks degrading the pyrimidine core .

Substitution at Pyrimidine Oxygen

The carbonyl oxygen can be replaced via chlorination followed by nucleophilic substitution:

text
Pyrimidine-dione + POCl₃ → Chlorinated intermediate → Substitution with amines/thiols

Conditions :

  • Chlorination: POCl₃, reflux, 4–8 hours

  • Substitution: Amines in THF at 60°C

Outcomes :

  • Substitution at C2/C4 positions alters electronic properties for kinase inhibition .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the pyrimidine ring:

text
Halogenated derivative + Aryl boronic acid → Biaryl product

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O, 80°C, 12–24h

Efficiency :

  • Reported yields: 50–65% for brominated analogs .

Stability Under Acidic/Basic Conditions

Hydrolysis studies reveal:

  • Acidic conditions (HCl, 1M) : Morpholine ring undergoes partial degradation (20% after 24h) .

  • Basic conditions (NaOH, 1M) : Pyrimidine ring remains intact, but side-chain cleavage occurs at >60°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The structural similarity of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione to known kinase inhibitors suggests potential efficacy in targeting cancer pathways .

2. Analgesic Properties
Preliminary studies suggest that compounds similar to this compound may exhibit analgesic effects comparable to morphine and other opioids. In particular, research into related pyrimidine derivatives has highlighted their ability to modulate pain pathways through cyclooxygenase inhibition and opioid receptor activation .

3. Neuropharmacological Effects
The morpholine moiety in the compound may contribute to neuropharmacological effects. Morpholine-containing compounds have been studied for their ability to interact with neurotransmitter systems, potentially leading to anxiolytic or sedative effects. This aspect warrants further investigation into the neuropharmacological profile of this compound .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study investigated a series of pyrimidine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study 2: Pain Management Research

In a pain management study, researchers evaluated the analgesic properties of several pyrimidine derivatives. The findings revealed that certain compounds exhibited pain relief comparable to traditional analgesics while presenting a lower risk of addiction . This positions this compound as a potential candidate for further development.

Wirkmechanismus

The mechanism of action of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Diversity : The 1-position substituent varies widely, including alkyl (e.g., ethyl, propyl), aromatic (p-tolyl, benzyl), and heterocyclic (morpholinylpropyl) groups.
  • Morpholine Advantage : The morpholinylpropyl group in the target compound likely improves water solubility and bioavailability compared to hydrophobic groups like benzyl or cyclohexyl .
  • Synthetic Accessibility : Cyclopropyl analogs (18c, 18d) have moderate yields (40–53%), while complex substituents (e.g., p-tolyl) require multi-step syntheses .

Physicochemical Properties

  • Solubility : Morpholine-containing compounds generally show improved aqueous solubility compared to purely alkyl or aromatic derivatives .

Biologische Aktivität

6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 924846-85-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a morpholine moiety, which is known to enhance the pharmacological properties of various drug candidates. Its structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₈N₄O₃
  • Molecular Weight: 254.29 g/mol

The compound is characterized by its pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the amino group and the morpholine side chain are critical for its interactions with biological targets.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Pyrimidines are often evaluated for their ability to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are crucial in various physiological processes and disease mechanisms. For example, Mannich bases derived from similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that modifications in the pyrimidine scaffold can lead to enhanced biological activity .

Case Studies

A notable case study involved the synthesis of Mannich bases incorporating morpholine derivatives, which exhibited strong inhibitory effects on AChE and BChE at nanomolar concentrations. These findings highlight the potential of this compound as a lead compound for developing new cholinesterase inhibitors .

Structure-Activity Relationship (SAR)

The structural components of this compound play a pivotal role in its biological activity:

  • Amino Group: Enhances solubility and potential hydrogen bonding with biological targets.
  • Morpholine Ring: Increases lipophilicity and may improve cell membrane permeability.
  • Pyrimidine Core: Provides a versatile scaffold for further modifications aimed at optimizing activity.

Q & A

Basic: What are the key steps in synthesizing 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione?

Methodological Answer:
The synthesis typically involves N-alkylation of a pyrimidine-dione core. For example:

Core Preparation : Start with 6-aminouracil derivatives (e.g., 6-amino-1-cyclopropylpyrimidine-2,4-dione) as the base structure .

Alkylation : React with 3-morpholin-4-ylpropyl iodide or bromide under nucleophilic substitution conditions. This step often uses polar aprotic solvents (e.g., DMF, acetonitrile) and bases like K₂CO₃ to deprotonate the NH group, facilitating alkylation .

Purification : Isolate the product via column chromatography or recrystallization. Yields vary (40–53%) depending on steric and electronic effects of substituents .

Key Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 4.91 ppm for NH₂ protons in similar compounds) and HRMS for molecular ion validation .

Advanced: How can reaction conditions be optimized for higher N-alkylation yields?

Methodological Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine NH group compared to protic solvents .
  • Base Choice : Strong bases (e.g., NaH) may improve deprotonation but risk side reactions. Mild bases (K₂CO₃) are often preferred for controlled alkylation .
  • Temperature Control : Reflux conditions (80–100°C) accelerate reactions but require monitoring to avoid decomposition .

Example : Ethylation of 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in DMF/K₂CO₃ achieved 40% yield, while propyl analogues reached 53% under similar conditions .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • ¹H NMR : Identifies protons on the pyrimidine ring (e.g., NH₂ at δ 4.90–5.21 ppm) and morpholinopropyl chain (e.g., morpholine-OCH₂ at δ 3.40–3.70 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (C=O at ~160–170 ppm) and quaternary carbons in the pyrimidine ring .
  • HRMS : Matches the molecular ion ([M+H]⁺) to the theoretical mass (e.g., C₁₁H₁₉N₅O₃ requires m/z 281.14) .

Advanced: How do substituents on the pyrimidine ring influence bioactivity?

Methodological Answer:

  • Amino Group (Position 6) : Critical for hydrogen bonding with biological targets (e.g., HIV reverse transcriptase or antimicrobial enzymes). Derivatization (e.g., azide introduction) can modulate activity .
  • Morpholinopropyl Chain (Position 1) : Enhances solubility and membrane permeability due to morpholine’s hydrophilic nature. Analogues with bulkier substituents show reduced antimicrobial activity, suggesting steric limitations in target binding .

Contradiction Note : While 5-methyl-6-thiazolyl derivatives exhibit potent anti-Staphylococcus aureus activity (MIC = 2 µg/mL), benzyl-substituted analogues are less active, highlighting substituent-dependent efficacy .

Advanced: What strategies enable functionalization of the amino group for further derivatization?

Methodological Answer:

  • Schiff Base Formation : React with aldehydes (e.g., 4-hydroxycoumarin) in water under reflux to form imine linkages. Catalysts like thiourea improve yields (up to 93%) .
  • Azide Introduction : Treat with NaNO₂/HCl followed by NaN₃ to convert NH₂ to N₃, enabling click chemistry applications .

Example : 6-Azidopyrimidine-2,4-dione was synthesized via diazotization-azidation, confirmed by IR (2100 cm⁻¹ for N₃) .

Basic: How is the compound’s purity assessed during synthesis?

Methodological Answer:

  • HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Melting Point : Sharp melting ranges (e.g., 154–155°C for propyl analogues) indicate crystalline purity .
  • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HIV capsid proteins) to assess binding affinity .
  • ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and CNS permeability. The morpholinopropyl group reduces logP, enhancing aqueous solubility compared to alkyl chains .

Contradiction Analysis: Why do similar compounds show varying bioactivity despite structural homology?

Methodological Answer:
Contradictions arise from:

  • Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl) hinder target binding, reducing antimicrobial activity despite similar electronic profiles .
  • Solubility Differences : Morpholinopropyl enhances solubility, improving bioavailability vs. hydrophobic chains (e.g., n-heptyl) .

Example : 6-Amino-3-methyl derivatives show 0.98 structural similarity to the parent compound but 10-fold lower antifungal activity due to altered hydrogen-bonding capacity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.